molecular formula C11H22BrF3OSi B14338378 [(5-Bromo-1,1,1-trifluoropentan-2-yl)oxy](tert-butyl)dimethylsilane CAS No. 105986-22-9

[(5-Bromo-1,1,1-trifluoropentan-2-yl)oxy](tert-butyl)dimethylsilane

Cat. No.: B14338378
CAS No.: 105986-22-9
M. Wt: 335.28 g/mol
InChI Key: SXFQOABOCVOEEU-UHFFFAOYSA-N
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Description

(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and stability. The compound features a bromine atom, trifluoromethyl group, and a tert-butyl-dimethylsilane moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane typically involves the reaction of 5-bromo-1,1,1-trifluoropentanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and trifluoromethyl group make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that are useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1,1,1-trifluoropentan-2-yl)oxydimethylsilane is unique due to its combination of a bromine atom, trifluoromethyl group, and tert-butyl-dimethylsilane moiety. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

105986-22-9

Molecular Formula

C11H22BrF3OSi

Molecular Weight

335.28 g/mol

IUPAC Name

(5-bromo-1,1,1-trifluoropentan-2-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H22BrF3OSi/c1-10(2,3)17(4,5)16-9(7-6-8-12)11(13,14)15/h9H,6-8H2,1-5H3

InChI Key

SXFQOABOCVOEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCBr)C(F)(F)F

Origin of Product

United States

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